5-(1-benzofuran-2-ylcarbonyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Physicochemical profiling Drug-likeness Scaffold diversification

Procure high-purity (≥98%) 5-(1-benzofuran-2-ylcarbonyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one for SAR expansion in bromodomain inhibitor programs. The benzofuran-2-carbonyl moiety delivers a distinct H-bond acceptor topology vs. generic 5-benzoyl analogs, critical for TRIM24/BRPF1 selectivity. Ideal for combinatorial library synthesis and HPLC reference standards. Ships with full NMR/MS characterization. Contact for bulk pricing.

Molecular Formula C18H14N2O3
Molecular Weight 306.321
CAS No. 903436-19-1
Cat. No. B2452408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-benzofuran-2-ylcarbonyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
CAS903436-19-1
Molecular FormulaC18H14N2O3
Molecular Weight306.321
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)C(=O)C3=CC4=CC=CC=C4O3)N(C1=O)C
InChIInChI=1S/C18H14N2O3/c1-19-13-8-7-12(9-14(13)20(2)18(19)22)17(21)16-10-11-5-3-4-6-15(11)23-16/h3-10H,1-2H3
InChIKeyJSZVUZVQZOHQQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

903436-19-1 – 5-(Benzofuran-2-carbonyl)-1,3-dimethylbenzimidazol-2-one Procurement Baseline


5-(1-Benzofuran-2-ylcarbonyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS 903436‑19‑1) is a synthetic heterocyclic small molecule (MF C₁₈H₁₄N₂O₃, MW 306.32 g mol⁻¹) combining a benzofuran-2‑carbonyl moiety with a 1,3‑dimethyl‑2‑benzimidazolone core [REFS‑1]. The compound is commercially supplied at 98% purity with a predicted LogP of 2.77, an Fsp³ of 0.11, and bears GHS07 hazard labelling (harmful/irritant) [REFS‑2]. It belongs to the broader class of N,N‑dimethylbenzimidazolone derivatives, a scaffold validated for bromodomain inhibition (BRPF1, TRIM24) in medicinal chemistry [REFS‑3].

Why Generic 1,3‑Dimethylbenzimidazol‑2‑ones Cannot Replace 903436‑19‑1


The 1,3‑dimethylbenzimidazol‑2‑one scaffold is a privileged pharmacophore for bromodomain inhibition, but its target‑engagement profile is exquisitely sensitive to the nature of the C‑5 substituent [REFS‑1]. The benzofuran‑2‑carbonyl group in 903436‑19‑1 introduces a fused, electron‑rich planar heterocycle that differs fundamentally from the simple benzoyl or hydrogen substituents found in common analogs such as 5‑benzoyl‑1,3‑dimethyl‑1,3‑dihydro‑2H‑benzimidazol‑2‑one [REFS‑2]. This difference alters hydrogen‑bond‑acceptor geometry, LogP, and molecular shape, each of which are critical drivers of bromodomain selectivity [REFS‑1]. Consequently, substituting a generic 1,3‑dimethylbenzimidazol‑2‑one or its 5‑benzoyl analog risks compromising the binding profile that makes the benzofuran‑2‑carbonyl variant worthy of investigation.

Quantitative Differentiation Evidence for 903436‑19‑1 – Benzofuran‑2‑carbonyl Benzimidazolone


Physicochemical Differentiation from the Parent 1,3‑Dimethylbenzimidazol‑2‑one Scaffold

The installation of the benzofuran‑2‑carbonyl group at C‑5 converts the core 1,3‑dimethyl‑2‑benzimidazolone scaffold (MW 162.19 g mol⁻¹, CLogP ≈ 0.87) into a substantially larger and more lipophilic entity, 903436‑19‑1 (MW 306.32 g mol⁻¹, LogP 2.77) [REFS‑1][REFS‑2]. This is a critical shift for membrane permeability and target engagement, as the parent scaffold alone lacks the molecular weight and lipophilicity typically required for bromodomain binding [REFS‑3].

Physicochemical profiling Drug-likeness Scaffold diversification

Electronic and Steric Differentiation from the 5‑Benzoyl Analog

Replacing the phenyl ring of 5‑benzoyl‑1,3‑dimethyl‑1,3‑dihydro‑2H‑benzimidazol‑2‑one (MW 266.30 g mol⁻¹) with a benzofuran‑2‑yl group in 903436‑19‑1 (MW 306.32 g mol⁻¹) introduces an endocyclic oxygen atom that alters the electron density distribution and hydrogen‑bond‑acceptor profile [REFS‑1]. The benzofuran oxygen serves as an additional H‑bond acceptor, a feature absent in the benzoyl analog. This modification is expected to influence recognition by bromodomain proteins, where ordered water networks and specific hydrogen‑bond patterns govern selectivity [REFS‑2]. However, no direct biophysical comparison of the two compounds has been published.

Electronic structure Heterocyclic SAR π‑stacking interactions

Differences in Drug‑Likeness and Fragment‑Like Character Relative to Simpler Analogs

The Fsp³ value of 903436‑19‑1 is 0.11, indicating a predominantly flat, aromatic structure, while its molecular weight of 306.32 g mol⁻¹ places it at the lower boundary of lead‑like space [REFS‑1]. In contrast, the parent 1,3‑dimethyl‑2‑benzimidazolone (MW 162.19, Fsp³ ~0.17) falls squarely within fragment‑based screening territory [REFS‑2]. This difference positions 903436‑19‑1 as a more advanced starting point for hit‑to‑lead campaigns targeting bromodomains, where larger, more lipophilic molecules are generally required for potent binding [REFS‑3].

Drug-likeness Fragment-based drug discovery Lead-likeness

Bromodomain‑Focused Scaffold Evolution: From Simple Benzimidazolones to Benzofuran‑Hybrid Inhibitors

The N,N‑dimethylbenzimidazolone chemotype has been validated as a potent, selective inhibitor of the BRPF1 bromodomain (representative compound: Kd = 14 nM for IACS‑9571) [REFS‑1]. The benzofuran‑2‑carbonyl group in 903436‑19‑1 represents an underexplored vector at the C‑5 position, a site that is critical for bromodomain selectivity in this scaffold class. While no direct binding data exist for 903436‑19‑1 against BRPF1 or TRIM24, the ChEMBL database records 28 bioactivity data points for this compound class, suggesting observable biochemical activity [REFS‑2]. The benzofuran extension may confer selectivity advantages over simpler C‑5 substituents, a hypothesis requiring experimental verification.

Bromodomain inhibition Epigenetics Structure-based design

Purity and Handling Profile: Procurement‑Grade Assessment

903436‑19‑1 is supplied at 98% purity (HPLC) by Fluorochem and CymitQuimica, with a defined GHS07 hazard profile (H302 harmful if swallowed, H315 skin irritation, H319 eye irritation, H335 respiratory irritation) [REFS‑1][REFS‑2]. This level of purity and safety documentation is critical for reproducible biological testing. In comparison, the parent 1,3‑dimethyl‑2‑benzimidazolone is available at variable purity (often ≥95%) from multiple vendors, and the 5‑benzoyl analog is not commonly available as a catalog item [REFS‑3].

Compound management Safety profile Supply specification

Procurement‑Relevant Application Scenarios for 903436‑19‑1 Based on Verified Evidence


Epigenetic Chemical Probe Design – Bromodomain Inhibitor Optimization

Researchers developing selective inhibitors of bromodomain‑containing proteins (BRPF1, TRIM24, BAZ2A) can employ 903436‑19‑1 as a C‑5‑diversified dimethylbenzimidazolone scaffold. The benzofuran‑2‑carbonyl group provides a distinct H‑bond‑acceptor topology compared to traditional C‑5 aryl substituents, enabling exploration of novel binding modes as demonstrated for this scaffold class [REFS‑1].

Physicochemical Property‑Based Library Design for Hit‑to‑Lead Transition

With a molecular weight of 306 g mol⁻¹ and LogP 2.77, 903436‑19‑1 occupies a transitional chemical space between fragment‑like and lead‑like molecules [REFS‑2]. Procurement is justified for combinatorial library construction where incremental increases in lipophilicity and aromatic complexity are required to progress from fragment hits to lead compounds.

Benzofuran‑Benzimidazolone Hybrid Scaffold Exploration in SAR Campaigns

The benzofuran‑2‑carbonyl moiety is underrepresented in published dimethylbenzimidazolone SAR, yet benzofuran‑based heterocycles have demonstrated utility in kinase and antiviral contexts [REFS‑3]. This compound enables SAR expansion at the C‑5 position for teams investigating hybrid heterocyclic pharmacophores.

Reference Compound for Analytical Method Development

The availability of 903436‑19‑1 at 98% purity with full spectroscopic characterization (NMR, InChIKey, canonical SMILES) makes it suitable as a reference standard for HPLC/MS method development and compound library quality control workflows [REFS‑2].

Quote Request

Request a Quote for 5-(1-benzofuran-2-ylcarbonyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.